![molecular formula C15H13N3S2 B12610773 4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine CAS No. 917808-21-0](/img/structure/B12610773.png)
4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine is a heterocyclic compound that features a thiazole ring fused with a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
The synthesis of 4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting a suitable β-diketone with guanidine.
Coupling of Thiazole and Pyrimidine Rings: The final step involves coupling the thiazole and pyrimidine rings through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
化学反応の分析
4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, while nucleophilic substitution can occur at the pyrimidine ring.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
科学的研究の応用
4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities associated with thiazole and pyrimidine derivatives
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic applications.
作用機序
The mechanism of action of 4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant for its anticancer activity.
類似化合物との比較
4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytarabine share the pyrimidine ring and are used as anticancer agents.
The uniqueness of this compound lies in its combined thiazole and pyrimidine structure, which imparts a distinct set of chemical and biological properties.
特性
CAS番号 |
917808-21-0 |
|---|---|
分子式 |
C15H13N3S2 |
分子量 |
299.4 g/mol |
IUPAC名 |
4-(3-methylphenyl)-5-(2-methylsulfanylpyrimidin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C15H13N3S2/c1-10-4-3-5-11(8-10)13-14(20-9-17-13)12-6-7-16-15(18-12)19-2/h3-9H,1-2H3 |
InChIキー |
WNJXKSUGYSACDA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=C(SC=N2)C3=NC(=NC=C3)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


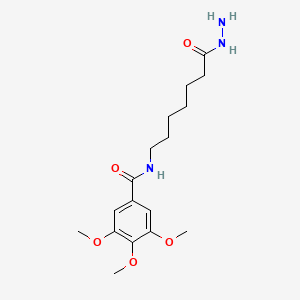
![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzonitrile](/img/structure/B12610700.png)
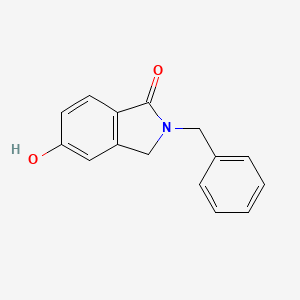
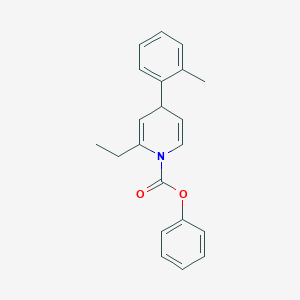
![N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B12610731.png)
![Ethyl 4-({2-[(pyridin-3-yl)oxy]hexyl}oxy)benzoate](/img/structure/B12610746.png)
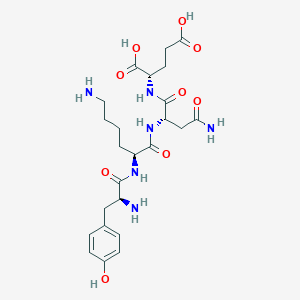
![N-Methyl-2-(2-phenylethanesulfonyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B12610750.png)


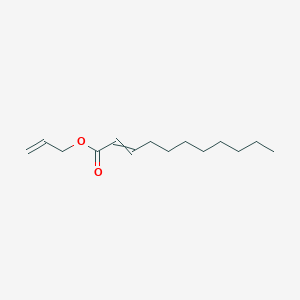
![4-[([1,1'-Biphenyl]-4-yl)oxy]but-2-yn-1-amine](/img/structure/B12610765.png)
![N-(3-Chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12610766.png)

